Naldemedine tosylate

Übersicht

Beschreibung

Naldemedine tosylate is a peripherally acting μ-opioid receptor antagonist (PAMORA) approved for treating opioid-induced constipation (OIC) in adults with chronic non-cancer pain. It was developed by Shionogi and approved in the U.S. (2017), Japan (2017), and the EU (2019) under brand names Symproic® and Rizmoic® .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naldemedine tosylate is synthesized through a multi-step process involving the modification of naltrexoneThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the consistency and safety of the final product. The compound is then formulated into film-coated tablets for oral administration .

Analyse Chemischer Reaktionen

Types of Reactions

Naldemedine tosylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the core structure of naldemedine but with modified functional groups. These metabolites can have different pharmacological activities and are often studied for their potential therapeutic benefits .

Wissenschaftliche Forschungsanwendungen

Naldemedine tosylate has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and modification of opioid receptor antagonists.

Biology: Investigated for its effects on opioid receptors and its potential to mitigate opioid-induced side effects.

Medicine: Primarily used to treat opioid-induced constipation in patients with chronic pain, including those with cancer-related pain

Wirkmechanismus

Naldemedine tosylate exerts its effects by binding to and antagonizing μ-opioid receptors in the gastrointestinal tract. This binding inhibits the constipating effects of opioids without affecting their central analgesic properties. The compound also interacts with δ- and κ-opioid receptors, contributing to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Chemical and Pharmacological Properties

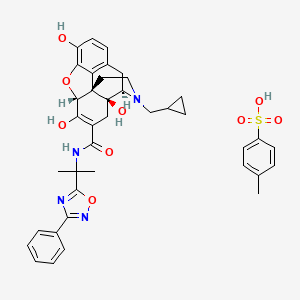

- Molecular formula : C39H42N4O9S

- Molecular weight : 742.84 g/mol

- Mechanism : High-affinity antagonist for μ- (Ki = 0.34 nM), δ- (Ki = 0.43 nM), and κ-opioid receptors (Ki = 0.94 nM), with minimal central nervous system penetration due to its polar structure .

- Dosage : 0.2 mg once daily (equivalent to 0.26 mg naldemedine tosylate) .

This compound is compared to other PAMORAs, including methylnaltrexone bromide , naloxegol , and naloxone , based on pharmacological profiles, pharmacokinetics (PK), clinical efficacy, and safety.

Table 1: Pharmacological and Pharmacokinetic Comparison

Key Findings :

- Lower Effective Dose : Naldemedine achieves comparable efficacy at 0.2 mg vs. 150 mg methylnaltrexone or 12.5–25 mg naloxegol .

- PK Advantages: Slower receptor association/dissociation kinetics and noncompetitive antagonism result in prolonged efficacy and reduced dosing frequency .

- Metabolism: Naldemedine’s primary metabolite, nor-naldemedine, has a longer t1/2 (18–29 h), contributing to sustained effects .

Key Findings :

- Superior Tolerability : Naldemedine’s TEAE incidence (45.9%) is comparable to placebo (47.1%) in elderly patients .

- Safety Profile: No opioid withdrawal symptoms or central effects reported, unlike naloxone .

Advantages and Limitations

Advantages of Naldemedine

- Once-Daily Dosing : Improved adherence vs. methylnaltrexone (multiple daily doses) .

- Noncompetitive Antagonism: Prolonged receptor blockade without tolerance development .

- Broad Approval: Indicated for both cancer and non-cancer chronic pain .

Limitations

Biologische Aktivität

Naldemedine tosylate, marketed under the brand name Symproic, is a peripherally acting μ-opioid receptor antagonist primarily used to treat opioid-induced constipation (OIC). This compound has garnered attention for its unique mechanism of action, pharmacokinetic properties, and clinical efficacy in various patient populations, particularly those suffering from cancer-related constipation. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.

This compound is a synthetic derivative of naldemedine, characterized by its potent antagonistic effects on μ-, δ-, and κ-opioid receptors. Its chemical structure is designed to selectively block the peripheral effects of opioids without affecting central nervous system (CNS) functions, thus minimizing the risk of withdrawal symptoms or abuse potential associated with traditional opioid treatments .

Key Pharmacological Characteristics

- Binding Affinity : Naldemedine exhibits high binding affinity to opioid receptors, with significant antagonist activity noted in functional assays.

- Pharmacokinetics :

- Cmax : Approximately 0.2 mg of naldemedine achieves a peak plasma concentration (Cmax) within 1-2 hours post-administration.

- Half-Life : The elimination half-life is approximately 11 hours, allowing for once-daily dosing .

- Metabolism : Primarily metabolized by CYP3A4, with nor-naldemedine as the main active metabolite, which also possesses antagonist properties but is less potent than naldemedine itself .

Case Studies and Clinical Trials

-

Efficacy in Cancer Patients :

A pivotal study assessed the efficacy of naldemedine in patients with cancer experiencing OIC. In a randomized controlled trial involving 233 patients:- Responder Rates : The naldemedine group demonstrated a spontaneous bowel movement (SBM) responder rate of 73.3%, significantly higher than the placebo group at 41.9% (p < 0.0001).

- Time to First SBM : The median time to first SBM was notably shorter in the naldemedine group (4 hours vs. 27.7 hours in placebo) .

- Safety Profile :

Comparative Efficacy Data

The following table summarizes key findings from clinical trials comparing naldemedine with placebo:

| Study | Population | Naldemedine Responder Rate (%) | Placebo Responder Rate (%) | p-value |

|---|---|---|---|---|

| COMPOSE-4 | Cancer Patients | 73.3 | 41.9 | <0.0001 |

| COMPOSE-5 | Extended Cancer Study | Significant Improvement | Not applicable | <0.001 |

| General OIC Population | Mixed Conditions | Varies (average ~60-70%) | Varies | <0.05 |

Impact on Opioid-Induced Nausea and Vomiting (OINV)

A retrospective study indicated that naldemedine may also reduce the incidence of OINV among patients initiating opioid therapy:

Q & A

Basic Research Questions

Q. What is the mechanism of action of Naldemedine tosylate as a peripherally acting μ-opioid receptor antagonist?

this compound acts as a peripherally selective μ-opioid receptor antagonist (PAMORA) by competitively binding to opioid receptors in the gastrointestinal tract without crossing the blood-brain barrier. This prevents opioid-induced constipation (OIC) by blocking receptor activation while preserving central analgesia. Pharmacological studies utilize radioligand binding assays (e.g., [³H]-naldemedine displacement) and functional assays (e.g., [³⁵S]-GTPγS) to quantify receptor affinity (Ki = 0.34–0.94 nM for μ-, δ-, and κ-receptors) and antagonist potency (IC₅₀ = 7.09–25.57 nM) .

Q. What synthetic routes are available for this compound, and what are their key reaction steps and yields?

The five-step synthesis begins with CDI-mediated condensation of benzamidoxime, followed by cyclization (AlCl₃/Et₃N), acetylation (Ac₂O), copper-catalyzed hydroxyl-isocyanate addition (CuCl₂/AcOH), and deacetylation/isomerization (KOH). Tosylation with TsOH yields the final product. Reported yields are 92% for Step 1 (CDI reaction), 90% for Step 4 (CuCl₂ addition), and 63% for Step 5 (tosylation) .

Q. How is the receptor binding affinity of this compound determined in pharmacological studies?

Competitive binding assays using recombinant human μ-, δ-, and κ-opioid receptors and radiolabeled ligands (e.g., [³H]-DAMGO for μ-receptors) quantify displacement efficacy. Ki values are calculated using the Cheng-Prusoff equation, with naldemedine showing >100-fold selectivity for μ-receptors over δ/κ subtypes .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Key protocols include:

- Use of PPE (respirators, impervious gloves, safety goggles) to avoid inhalation/skin contact .

- Storage in sealed containers at controlled temperatures, away from strong acids/oxidizers .

- Emergency procedures: Flush eyes with water for 15 minutes; administer CPR if inhaled .

Q. How is the Biopharmaceutics Drug Disposition Classification System (BDDCS) applied to this compound?

this compound is classified under BDDCS Category 2 (low solubility, high permeability). This informs predictions of its absorption, metabolism, and drug-drug interaction risks, particularly with efflux transporters (e.g., P-gp) .

Advanced Research Questions

Q. How can researchers design clinical trials to evaluate the efficacy of this compound while controlling for confounding variables like opioid dose stability?

Trials should:

- Enroll patients on stable opioid regimens (>4 weeks) to minimize dose-dependent effects .

- Use stratified randomization for covariates (e.g., laxative use, baseline bowel movement frequency).

- Apply mixed-effects models to adjust for longitudinal opioid dose changes .

Q. What methodological approaches are used to analyze contradictory findings in multivariate studies of this compound's clinical efficacy?

For non-significant covariates (e.g., age, BMI), researchers use:

- Logistic regression with backward elimination to identify residual confounders.

- Sensitivity analyses (e.g., propensity score matching) to isolate treatment effects from baseline heterogeneity .

Q. What strategies are employed to optimize synthetic routes for this compound to improve yield and reduce hazardous reagents?

Process chemistry optimizations include:

- Replacing AlCl₃ with safer Lewis acids in cyclization steps .

- Minimizing toxic intermediates (e.g., isocyanates) via one-pot reactions.

- Implementing real-time PAT (Process Analytical Technology) for quality control of intermediates .

Q. How do researchers assess the selectivity of this compound across μ-, δ-, and κ-opioid receptor subtypes using competitive binding assays?

Selectivity is determined by:

- Parallel assays with subtype-specific radioligands (e.g., [³H]-U69,593 for κ-receptors).

- Functional antagonism measured via cAMP inhibition or β-arrestin recruitment assays.

- Cross-reactivity screens against non-opioid targets (e.g., 3CL protease) .

Q. What analytical techniques are critical for characterizing intermediates and verifying structural integrity during this compound synthesis?

Key techniques include:

Eigenschaften

CAS-Nummer |

1345728-04-2 |

|---|---|

Molekularformel |

C39H42N4O9S |

Molekulargewicht |

742.8 g/mol |

IUPAC-Name |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C32H34N4O6.C7H8O3S/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39);2-5H,1H3,(H,8,9,10)/t22-,26+,31+,32-;/m1./s1 |

InChI-Schlüssel |

WCYDLROFMZJJLE-RTMHEQJQSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O |

Isomerische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

S 297995; S-297995; S297995; S 297,995; S-297,995; S297,995; Naldemedine; Naldemedine tosylate; Symproic; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.